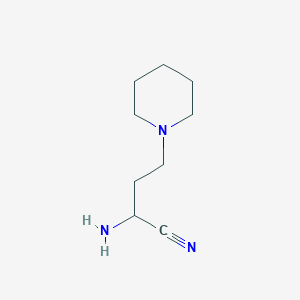
2-amino-4-piperidin-1-ylbutanenitrile
Descripción general
Descripción
2-amino-4-piperidin-1-ylbutanenitrile is an organic compound that features a piperidine ring attached to a propane backbone with amino and cyano functional groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-piperidin-1-ylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable precursor such as 3-chloropropanenitrile under basic conditions to form the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-piperidin-1-ylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-4-piperidin-1-ylbutanenitrile depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with specific receptors. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-1-cyano-3-(morpholin-4-yl)-propane: Similar structure with a morpholine ring instead of piperidine.
1-Amino-1-cyano-3-(pyrrolidin-1-yl)-propane: Contains a pyrrolidine ring.
1-Amino-1-cyano-3-(azepan-1-yl)-propane: Features an azepane ring.
Uniqueness
2-amino-4-piperidin-1-ylbutanenitrile is unique due to the presence of the piperidine ring, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2-amino-4-piperidin-1-ylbutanenitrile |
InChI |
InChI=1S/C9H17N3/c10-8-9(11)4-7-12-5-2-1-3-6-12/h9H,1-7,11H2 |
Clave InChI |
WEFUSXCHYBTSKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C#N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

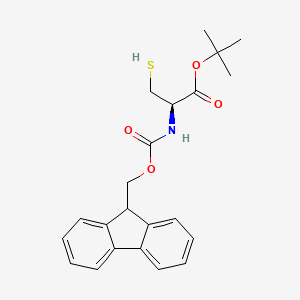
![3-Methoxy-5-[(methyl-sulfanyl)methyl]aniline](/img/structure/B8481694.png)

![ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8481704.png)

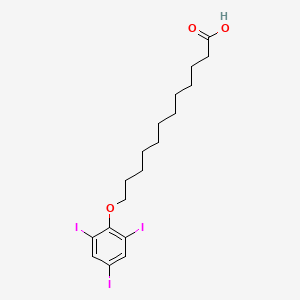
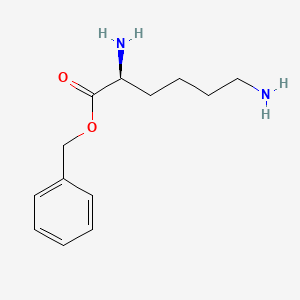
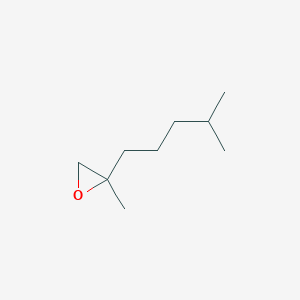



![2,3-Dibromo-N-[(4-nitrophenyl)carbamoyl]propanamide](/img/structure/B8481761.png)

